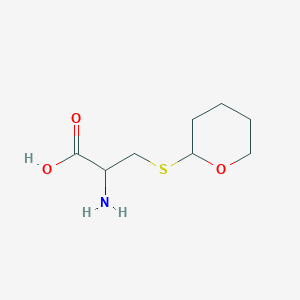

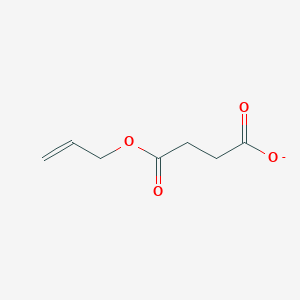

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyran, which is an unsaturated six-membered ring with one oxygen atom . Pyran derivatives have been the subject of much interest due to their broad spectrum of biological and pharmaceutical properties, such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .

Synthesis Analysis

Pyran derivatives can be synthesized via a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .

Molecular Structure Analysis

Pyran is an unsaturated six-membered oxygen-containing heterocycle . Depending on the position of a hydrogen atom, a pyran heterocycle can be classified as 2H-pyran or 4H-pyran . The addition of a carbonyl group to 2H-pyran or 4H-pyran results in pyran-2-one and pyran-4-one, respectively .

Chemical Reactions Analysis

The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . This reaction can occur under different catalytic conditions, such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

科学的研究の応用

Synthesis and Chemical Properties

- Convergent Synthesis : A study demonstrated a practical synthesis of a fibrinogen receptor antagonist using key fragments like pyrazole and N-tosylaminoalanine, which relates to the structural properties of 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Hartner et al., 1999).

- One-step Synthesis : Research outlined a one-step synthesis method for substituted 2-aminobenzo[b]pyrans, demonstrating the compound's applicability in creating complex molecular structures (Shestopalov et al., 2003).

Biological and Biochemical Applications

- Taurine as a Catalyst : A study on taurine (2-aminoethanesulfonic acid) revealed its use as a bio-organic catalyst, promoting reactions to synthesize derivatives similar to 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Shirini & Daneshvar, 2016).

- Mixed Rumen Micro-organisms and Amino Acid Biosynthesis : In a study of mixed rumen cultures, incorporation of labelled compounds into amino acids was observed, relevant to the biosynthesis pathways of similar amino acid structures (Sauer et al., 1975).

Material Science and Polymer Chemistry

- Polynucleotide Analogs : Research on the synthesis of dihydropyran-containing nucleic acid bases for polymers highlights the potential use of similar structures in advanced material science (Han et al., 1992).

- Organocatalyzed Cascade Processes : A study presented the use of compounds like N-TFA-Gly-Bt for the synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, illustrating the utility of related compounds in stereoselective synthesis (Han et al., 2019).

将来の方向性

特性

IUPAC Name |

2-amino-3-(oxan-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKPVKPTXAQDQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

acetate](/img/structure/B1332300.png)